molecular formula C16H16N2O3 B12915277 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 479551-35-4

2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12915277
CAS No.: 479551-35-4
M. Wt: 284.31 g/mol
InChI Key: NEQKSBDHSHYVJV-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. The compound features a pyrrolo[2,3-b]pyridine core substituted with a 3,4,5-trimethoxyphenyl group, which is known for its pharmacophoric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves multistep reactions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the 3,4,5-trimethoxyphenyl group onto the pyrrolo[2,3-b]pyridine scaffold . Another approach involves the use of Chan–Lam coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully hydrogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with tubulin, a protein that is essential for cell division. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells . This mechanism is similar to that of other antitubulin agents like combretastatin A-4 .

Comparison with Similar Compounds

Properties

CAS No.

479551-35-4

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H16N2O3/c1-19-13-8-11(9-14(20-2)15(13)21-3)12-7-10-5-4-6-17-16(10)18-12/h4-9H,1-3H3,(H,17,18)

InChI Key

NEQKSBDHSHYVJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC3=C(N2)N=CC=C3

Origin of Product

United States

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